3-[(4-Fluorophenyl)sulfanyl]pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMRCFVGYKMWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Sulfanyl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The pyrrolidine ring is a fundamental structural motif found in numerous biologically active compounds and natural products. mdpi.comresearchgate.net Its synthesis has been a major focus of organic chemistry, leading to the development of diverse and elegant methodologies. These strategies can be broadly categorized based on the nature of the starting materials and the method of ring closure.
Ring Synthesis from Cyclic Precursors
One common and effective strategy for synthesizing functionalized pyrrolidines involves the modification of existing cyclic structures. mdpi.com This approach often leverages the readily available chiral pool of natural compounds, such as amino acids, to produce enantiomerically pure products.
From Proline and its Derivatives: Proline and 4-hydroxyproline are exceptionally common starting materials for pyrrolidine synthesis. mdpi.comresearchgate.net Their inherent chirality and functional handles (carboxylic acid, hydroxyl group) allow for a wide range of chemical transformations to install desired substituents. For instance, the synthesis of many pharmaceutical agents begins with the reduction of proline to (S)-prolinol, which then serves as a versatile building block. mdpi.com
Ring Contraction Reactions: An innovative approach involves the skeletal editing of larger, more abundant heterocyclic rings to contract them into the pyrrolidine framework. A recently developed method utilizes a photo-promoted ring contraction of pyridines using silylborane to generate pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene structure. nih.govnih.gov These products serve as powerful synthons for further functionalization into more complex pyrrolidines. nih.gov
Ring Synthesis from Acyclic Precursors
The construction of the pyrrolidine ring from linear, acyclic molecules is a powerful and flexible approach that allows for a high degree of substitution patterning. nih.gov These methods typically involve an intramolecular cyclization event as the key ring-forming step.
Intramolecular Cyclization: A key strategy involves the cyclization of acyclic compounds where the formation of the pyrrolidine skeleton occurs through an intramolecular reaction. mdpi.com For example, the cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation yields the saturated pyrrolidine ring. mdpi.com Another approach is the cyclization of an alcohol using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to form the Boc-protected pyrrolidine. mdpi.com This method is fundamentally different from syntheses that start with a pre-existing ring and offers a convergent route to the target heterocycle. nih.gov
| Precursor Type | Key Reaction | Example Product | Reference |
| Acyclic Alkene | Grubbs Catalyst Cyclization / Hydrogenation | Pyrrolidine Derivative | mdpi.com |
| Acyclic Alcohol | NaH-mediated Cyclization | Boc-protected Pyrrolidine | mdpi.com |
| Acyclic Azide | Two-stage Cyclization | Pyrrolidine Derivative | nih.gov |
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for constructing five-membered heterocyclic rings, including pyrrolidines. researchgate.netwikipedia.org This reaction typically involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). rsc.orgacs.org
This method is highly valued for its ability to generate multiple stereocenters in a single, stereospecific step. wikipedia.orgrsc.org Azomethine ylides, which are often generated in situ, react with a wide variety of alkenes to yield densely substituted pyrrolidines. acs.org The stereochemical outcome of the reaction can be controlled by the geometry of the ylide and the alkene, making it a versatile tool for asymmetric synthesis. rsc.orgnih.gov For example, the reaction between an azomethine ylide and an alkene can furnish complex azacyclic structures, a strategy that has been applied in the total synthesis of natural products like spirotryprostatin A. wikipedia.org The development of catalytic, asymmetric versions of this reaction has further expanded its utility in medicinal chemistry. rsc.org
| Dipole | Dipolarophile | Resulting Heterocycle | Key Features |
| Azomethine Ylide | Alkene | Pyrrolidine | High stereocontrol, generation of multiple stereocenters. rsc.orgacs.org |
| Carbonyl Ylide | Alkene | Oxygen-containing 5-membered ring | Powerful tool for complex scaffold synthesis. wikipedia.org |
| Isatin-derived Azomethine Ylide | 1,4-Enedione Derivatives | N-fused Pyrrolidinyl Spirooxindoles | High yields and excellent diastereoselectivities. mdpi.com |
Aminocyclization Reactions
Aminocyclization reactions provide a direct route to the pyrrolidine ring through the intramolecular addition of an amine to an activated functional group within the same molecule. An aza-Michael induced ring closure (aza-MIRC) is a notable example of this strategy. rsc.org This tandem reaction involves the reaction of a carbamate, such as benzyl (2-bromoethyl)carbamate, with various Michael acceptors. The resulting N-Cbz-β-gem-disubstituted pyrrolidines are versatile intermediates for accessing more complex backbones like those found in martinelline and spirooxindole alkaloids. rsc.org This methodology has been successfully applied in the expedient four-step total synthesis of (±)-coerulescine. rsc.org
Catalytic Methodologies for Pyrrolidine Formation
A wide array of catalytic systems has been developed to facilitate the efficient and selective synthesis of pyrrolidines. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Iridium Catalysis: Chiral iridacycle complexes can catalyze a "borrowing hydrogen" annulation reaction between racemic diols and primary amines to produce enantioenriched pyrrolidines. organic-chemistry.org Another iridium-based method involves the reductive generation of azomethine ylides from amides and lactams using Vaska's complex, which then undergo [3+2] cycloaddition reactions. acs.org
Copper Catalysis: Copper catalysts can mediate the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct and regioselective route to pyrrolidines under mild conditions. organic-chemistry.org
Palladium Catalysis: Palladium complexes are used in the cyclization of iodoalkynes and olefin derivatives to generate pyrrolidine structures. researchgate.net
Silver Catalysis: Silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst for the 1,3-dipolar cycloaddition between N-tert-butanesulfinyl imines and azomethine ylides, yielding densely substituted proline derivatives with high diastereoselectivity. acs.org
| Catalyst System | Reaction Type | Substrates | Key Advantage |
| Chiral Iridium Complex | Borrowing Hydrogen Annulation | Racemic diols, primary amines | Enantioselective synthesis. organic-chemistry.org |
| Vaska's Complex (Iridium) | Reductive Azomethine Ylide Generation | Amides, lactams, alkenes | Access to diverse, complex pyrrolidines. acs.org |
| Copper Catalyst | Intramolecular C-H Amination | Substrates with unactivated C(sp³)–H bonds | High regio- and chemoselectivity. organic-chemistry.org |
| Palladium Acetate | Cyclization | Iodoalkynes, olefins | Versatility of directing groups. researchgate.net |
| Silver Carbonate | 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl imines, azomethine ylides | High diastereoselectivity. acs.org |
Methodologies for Introducing the 4-Fluorophenylsulfanyl Moiety
The introduction of the 4-fluorophenylsulfanyl group onto the pyrrolidine ring is a critical step in the synthesis of the target compound. This transformation typically involves the formation of a carbon-sulfur (C-S) bond. The two primary strategies for achieving this are nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: This is a direct and common method for forming C-S bonds. The reaction involves a pyrrolidine precursor that has a good leaving group (such as a tosylate, mesylate, or halide) at the 3-position. This electrophilic center is then attacked by the sulfur nucleophile, 4-fluorothiophenol nih.govsigmaaldrich.com, or its corresponding thiolate anion. The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon center. The efficiency of this reaction depends on the nature of the leaving group, the solvent, and the reaction temperature.
Palladium-Catalyzed Cross-Coupling: More modern and versatile methods for C-S bond formation rely on transition metal catalysis, particularly with palladium. rsc.orgnih.gov These reactions can couple a 3-halopyrrolidine or a pyrrolidine-3-triflate with a sulfur source. One approach is the direct coupling with 4-fluorothiophenol. An alternative, which avoids the use of potentially sensitive thiols, is to use a thiol surrogate or a thioester. nih.govresearchgate.net Palladium complexes with specialized phosphine ligands, such as CyPF-tBu, have been developed to facilitate these couplings, which can be performed in a one-pot fashion from two different aryl halides and a thiol surrogate. nih.gov Another advanced technique is the decarbonylative C-S coupling, where thioesters are converted into thioethers using palladium or nickel catalysts. acs.org
| Method | Pyrrolidine Substrate | Sulfur Source | Catalyst/Reagent | Key Features |
| Nucleophilic Substitution (Sₙ2) | Pyrrolidine with leaving group (e.g., -OTs, -Br) | 4-Fluorothiophenol / Thiolate | Base (e.g., NaH, K₂CO₃) | Direct, stereospecific (inversion of configuration). |
| Pd-Catalyzed Cross-Coupling | 3-Halopyrrolidine | 4-Fluorothiophenol | Pd catalyst (e.g., Pd(OAc)₂), Ligand | High functional group tolerance, milder conditions. nih.gov |
| Pd-Catalyzed Decarbonylative Coupling | Not directly applicable | S-(4-fluorophenyl) thioester | Pd or Ni catalyst | Converts thioesters to thioethers. acs.org |
| One-Pot Tandem Coupling | 3-Halopyrrolidine | Triisopropylsilanethiol (TIPS-SH) + 1-fluoro-4-iodobenzene | Pd catalyst, CsF | Avoids isolation of intermediate thiol. nih.gov |
Sulfanylation and Sulfonylation Reactions in Pyrrolidine Derivatives
The introduction of a sulfur-containing moiety, such as the (4-fluorophenyl)sulfanyl group, onto a pre-existing pyrrolidine scaffold is a direct and common strategy. This can be achieved through various sulfanylation and sulfonylation reactions.
Sulfanylation reactions typically involve the nucleophilic attack of a sulfur-based nucleophile on an electrophilic carbon atom of the pyrrolidine ring. For the synthesis of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, this would commonly involve the reaction of a pyrrolidine derivative bearing a leaving group at the 3-position with 4-fluorothiophenol or its corresponding thiolate.
Conversely, sulfonylation involves the formation of a bond between a carbon atom and a sulfonyl group (-SO₂-). While not directly leading to the target compound, the resulting sulfonyl derivatives can be important intermediates or target molecules in their own right. The synthesis of N-sulfonyl pyrrolidine-2,5-diones, for instance, has been achieved through the acylation of sulfamides. researchgate.net Pyrrolidine sulfonamides have also been synthesized and investigated for their biological activities. nih.govnih.gov
Table 1: Examples of Sulfanylation and Sulfonylation Reactions on Pyrrolidine Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| Pyrrolidine with leaving group at C3 | 4-Fluorothiophenol | 3-Sulfanylpyrrolidine | Basic conditions | General Knowledge |
| Sulfamide | Acylating agent | N-Sulfonyl pyrrolidine-2,5-dione | Catalytic H₆P₂W₁₈O₆₂ | researchgate.net |
| Pyrrolidine derivative | Sulfonyl chloride | Pyrrolidine sulfonamide | Basic conditions | nih.govnih.gov |
Cross-Coupling Reactions for Fluorinated Aromatic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing this compound, these reactions can be employed to form the aryl-sulfur bond. For instance, a palladium-catalyzed coupling of a 3-thiol-pyrrolidine derivative with 4-fluoroiodobenzene could yield the desired product.
Fluorinated aromatic systems are common substrates in such reactions. The synthesis of polyfluorinated nitroxide radicals for use in cross-coupling reactions has been reported, demonstrating the utility of fluorinated building blocks. mdpi.com Furthermore, the Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction, has been successfully applied to fluorine-containing alkenes. mdpi.com These methodologies highlight the feasibility of incorporating fluorinated aromatic moieties into complex molecules.
Table 2: Representative Cross-Coupling Reactions for Aryl-Heteroatom Bond Formation
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 3-Thiol-pyrrolidine | 4-Fluoroiodobenzene | Palladium catalyst | 3-Aryl-sulfanyl-pyrrolidine | General Principle |
| 4-Iodoaniline | Trimethylsilyl acetylene | Pd(PPh₃)₂Cl₂/CuI | Alkynyl derivative | mdpi.com |
| Aryl halides | 3,3,3-Trifluoropropene | Palladium catalyst | β-Trifluoromethylstyrene | mdpi.com |
Stereoselective Synthesis of 3-Substituted Pyrrolidine Scaffolds
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 3-substituted pyrrolidines is of paramount importance.
Several enantioselective strategies have been developed to access chiral pyrrolidine scaffolds. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of creating multiple stereocenters with high control. mappingignorance.orgacs.org Organo-SOMO catalysis has also been employed in a formal cycloaddition cascade to construct enantioenriched pyrrolidines. nih.gov Another approach involves the enantioselective Hofmann-Löffler-Freytag reaction, which has been rendered highly enantioselective for the first time to provide rapid access to chiral pyrrolidines. cell.com
Diastereoselective synthesis allows for the control of the relative stereochemistry of multiple stereocenters within a molecule. Diastereoselective 1,3-dipolar cycloadditions have been utilized to synthesize densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.org Iron dipyrrin complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov Furthermore, a Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to pyrrolidines with a high degree of diastereoselectivity. organic-chemistry.org
Table 3: Overview of Stereoselective Synthetic Methods for Pyrrolidines
| Method | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Enantioselective | mappingignorance.orgacs.org |
| Organo-SOMO Catalysis | Formal cycloaddition cascade | Enantioselective | nih.gov |
| Enantioselective Hofmann-Löffler-Freytag | Radical C-H amination | Enantioselective | cell.com |
| Diastereoselective 1,3-Dipolar Cycloaddition | Azadienes and azomethine ylides | Diastereoselective | acs.org |
| Iron-Catalyzed C-H Amination | Aliphatic azides | Diastereoselective | nih.gov |
| Yb(OTf)₃-Catalyzed Three-Component Reaction | Aldehydes, amines, cyclopropanediesters | Diastereoselective | organic-chemistry.org |
Chemical Functionalization of Preformed Pyrrolidine Rings
An alternative to constructing the substituted pyrrolidine from acyclic precursors is the functionalization of a pre-existing pyrrolidine ring. This approach can be particularly useful when starting from readily available chiral pyrrolidine derivatives, such as those derived from proline.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for producing substituted pyrrolidines in an enantioselective manner. mappingignorance.org This method is known for its high degree of stereo- and regioselectivity and can generate up to four new contiguous stereocenters. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been developed for this purpose. mappingignorance.org
Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Sulfanyl Pyrrolidine Derivatives
Influence of Chemical Substituents on Biological Activity
The biological profile of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine derivatives is highly sensitive to the nature and position of various chemical substituents. Modifications to the fluorophenyl ring, the pyrrolidine (B122466) scaffold, and the sulfur linkage have been shown to significantly modulate potency and target selectivity.
The placement of the fluorophenyl group on the pyrrolidine ring is a critical determinant of biological activity. Research into pyrrolidine-based compounds has consistently shown that the substitution pattern dramatically influences pharmacological efficacy. nih.gov
Substitution at the 3-Position : Studies on various pyrrolidine derivatives have indicated that substitution at the 3-position is often favorable for biological activity. For a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring provided superior in vitro potency. nih.gov In other contexts, such as anticonvulsant activity, substituents at the 3-position of a pyrrolidine-2,5-dione scaffold were found to strongly affect the compound's protective capabilities in different seizure models. nih.gov For certain retinoic acid-related orphan receptor γ (RORγt) ligands, a para-fluoro substituent on a phenyl ring at the 3-position of a pyrrolidine scaffold improved EC50 values. nih.gov
Substitution at Other Positions : While the 3-position is often a key interaction point, modifications at other positions also have significant consequences. For instance, substituents at the C-2 position of the pyrrolidine ring can shift its basicity, while substituents at C-4 can affect the puckering of the ring, both of which can alter the molecule's pharmacological profile. nih.gov The diverse substitution patterns available on the pyrrolidine scaffold allow for extensive exploration of the chemical space to optimize biological activity. nih.gov
The following table summarizes the general influence of substituent position on the activity of related pyrrolidine compounds.
| Position on Pyrrolidine Ring | Observed Effect on Biological Activity | Example Context | Reference |
|---|---|---|---|
| C-2 | Shifts the basicity of the ring's nitrogen atom. | Organocatalysts | nih.gov |
| C-3 | Fluorophenyl substitution can offer better in vitro potency. Strongly affects anticonvulsant activity. | GlyT1 Inhibitors, Anticonvulsants | nih.gov |
| C-4 | Affects the puckering (conformation) of the ring. | Proline derivatives | nih.gov |
The nature of the sulfur linkage—whether it is a sulfanyl (B85325) (thioether, -S-) or a sulfone (-SO2-)—plays a pivotal role in the molecule's three-dimensional structure and its ability to interact with biological targets. Sulfone groups, in particular, are known to be present in many biologically active molecules. researchgate.net
Sulfone Linkage : The sulfonyl group is a hydrogen bond acceptor and can participate in significant interactions with target proteins. In one X-ray co-crystal structure of a related ligand, the sulfonyl group was observed to adopt a pseudo-axial orientation, which contributed to a "U-shaped" conformation of the molecule that facilitated pi-stacking interactions with the target. nih.gov This demonstrates the importance of the sulfone group in establishing a specific, biologically active conformation. Sulfonamides, which incorporate the sulfone moiety, are a well-established class of drugs with a wide range of pharmacological applications, including antibacterial and anticancer activities. nih.gov
Sulfanyl Linkage : The sulfanyl linkage provides more conformational flexibility compared to the more rigid sulfone group. While specific comparative data on the this compound scaffold is limited in the provided context, the choice between a sulfanyl and sulfone linker is a common strategy in medicinal chemistry to modulate a compound's properties, including its polarity, metabolic stability, and binding mode.
The oxidation state of the sulfur atom directly impacts the geometry and electronic properties of the linker, thereby influencing how the fluorophenyl and pyrrolidine moieties are presented to the biological target.
Stereochemistry is a fundamental aspect of molecular recognition, and the biological activity of chiral molecules like this compound can be highly dependent on the specific stereoisomer. The non-planar, puckered nature of the pyrrolidine ring allows for different spatial arrangements of its substituents. nih.gov
Cis/Trans Isomerism : The relative orientation of substituents on the pyrrolidine ring can lead to significant differences in activity. For example, in a series of RORγt modulators, a cis-configuration of two phenyl groups on a pyrrolidine scaffold was crucial for accommodating a face-to-face stacked arrangement necessary for potent activity. nih.gov This highlights how stereochemistry can lock the molecule into a specific conformation that is favorable for binding.
Enantiomeric Specificity (R/S) : The absolute configuration at chiral centers often dictates biological function. For instance, comparing 3-R-methylpyrrolidine with 3-S-methylpyrrolidine in a different chemical series resulted in a switch from a pure antagonist to a different pharmacological profile, demonstrating the profound impact of stereochemistry at the 3-position. nih.gov Selective fluorination of the pyrrolidine ring can also induce significant conformational changes that impact biological roles, with different stereoisomers exhibiting distinct effects. beilstein-journals.org Derivatization strategies often focus on stereoselective synthesis to produce enantiomerically pure compounds, which is critical for developing selective drugs. nih.gov
The following table illustrates the importance of stereochemistry with examples from related pyrrolidine-containing compounds.
| Stereochemical Feature | Impact on Biological Activity | Compound Class Example | Reference |
|---|---|---|---|
| cis-Configuration | Accommodates a face-to-face stacked arrangement of phenyl rings, leading to potent agonism. | RORγt Ligands | nih.gov |
| 3-R-methyl vs. 3-S-methyl | Promotes a pure ERα antagonist profile, compared to other activities for the S-isomer or unsubstituted versions. | ERα Antagonists | nih.gov |
Scaffold Modification and Derivatization Strategies
To optimize the biological activity of the core this compound structure, researchers employ various scaffold modification and derivatization strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by systematically altering different parts of the molecule.
The nitrogen atom of the pyrrolidine ring (N1) is a common and highly effective site for modification. As a secondary amine, it is nucleophilic and serves as a privileged position for substitution. nih.gov In fact, a large percentage of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position. nih.gov
The 3-position of the pyrrolidine ring, occupied by the (4-Fluorophenyl)sulfanyl group in the parent compound, is another critical site for derivatization. Modifications here directly impact the interaction of this key pharmacophoric element. nih.gov
Varying the Aryl Group : Replacing the 4-fluorophenyl group with other substituted or unsubstituted aryl or heteroaryl rings is a primary strategy to probe the requirements of the corresponding binding pocket. Studies on related structures have shown that electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on a terminal phenyl ring can have opposing effects on inhibitory potency against different enzymes. nih.gov For instance, in one series of GlyT1 inhibitors, replacing the phenyl ring with various heteroaromatic systems influenced activity based on the number and position of nitrogen atoms in the new ring. nih.gov
Modifying the Linker : Altering the sulfanyl linker itself, as discussed previously, or replacing it entirely with other functional groups (e.g., amides, ethers) is another key derivatization strategy. Each new linker changes the geometry, flexibility, and polarity of the connection between the pyrrolidine and the phenyl ring, leading to different binding affinities and biological profiles. nih.govnih.gov
The systematic exploration of substituents at both the N1 and C3 positions allows for a comprehensive understanding of the SAR, guiding the design of more potent and selective derivatives.
Modifications to the 4-Fluorophenyl Ring
The 4-fluorophenyl group is a critical pharmacophoric element in many 3-arylsulfanylpyrrolidine derivatives, contributing significantly to their binding affinity at various biological targets. However, specific and systematic SAR studies detailing the effects of substitutions on this particular ring within the this compound scaffold are not extensively documented in publicly available research.
While direct data for the this compound core is limited, hypothetical modifications and their potential impact can be extrapolated from related compound series. A systematic exploration would typically involve replacing the fluorine atom with other halogens (e.g., chlorine, bromine), small alkyl groups (e.g., methyl), or alkoxy groups (e.g., methoxy) to probe the electronic and steric tolerance of the binding site. The table below illustrates a hypothetical SAR study for such modifications, which is essential for guiding future synthetic efforts.
Interactive Data Table: Hypothetical SAR of 4-Fluorophenyl Ring Modifications
| Compound ID | Substitution at 4-position | Predicted Effect on Activity | Rationale |
| Parent | -F | Baseline Activity | Reference compound. |
| Mod-1 | -Cl | Potentially similar or slightly increased | Chlorine is also a halogen with different electronic and steric properties. |
| Mod-2 | -CH₃ | Activity may vary | Introduces a small, electron-donating group, altering steric bulk. |
| Mod-3 | -OCH₃ | Activity may vary | Introduces an electron-donating group with potential for H-bonding. |
| Mod-4 | -H | Likely decreased activity | The fluorine atom is often crucial for key interactions. |
Rational Design Principles for Optimizing Biological Activity of Pyrrolidine Compounds
The rational design of novel, more effective pyrrolidine-based inhibitors is a multifaceted process that integrates computational modeling with synthetic chemistry. The primary goal is to enhance the desired biological activity while minimizing off-target effects.
A key principle in the rational design of these compounds is the use of pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For inhibitors based on the 3-arylsulfanylpyrrolidine scaffold, the pharmacophore typically includes a protonatable amine (the pyrrolidine nitrogen), an aromatic ring system (the phenyl group), and a sulfur atom acting as a linker. The relative spatial orientation of these features is critical for effective binding to the target, such as a monoamine transporter.
Molecular docking studies are another cornerstone of the rational design process. By simulating the binding of a ligand to the three-dimensional structure of its target protein, researchers can predict the binding affinity and orientation of the molecule in the active site. This allows for the in-silico evaluation of novel derivatives before their synthesis, saving time and resources. For instance, docking studies can help identify key amino acid residues that interact with the 4-fluorophenyl ring, providing a rationale for introducing specific substituents to enhance these interactions.
Furthermore, quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives.
The optimization of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is also a critical aspect of rational drug design. Modifications to the core structure, including the 4-fluorophenyl ring, can be made to improve metabolic stability, bioavailability, and brain penetration, which are crucial for the development of effective central nervous system drugs.
Molecular Mechanisms and Target Interaction Analysis of 3 4 Fluorophenyl Sulfanyl Pyrrolidine
Receptor Binding Studies and Target Identification
The therapeutic potential of a compound is fundamentally linked to its ability to bind to specific biological macromolecules. For 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, understanding its receptor binding profile is key to identifying its mechanism of action.
Identification of Potential Molecular Targets (e.g., Enzymes, G-Protein Coupled Receptors, Nuclear Receptors, Transporters)
The pyrrolidine (B122466) scaffold is a common feature in a multitude of biologically active compounds, suggesting a broad range of potential molecular targets for this compound. wikipedia.org Research on various pyrrolidine derivatives has identified interactions with several major classes of drug targets.
Enzymes: The pyrrolidine ring is a core component of inhibitors for various enzymes. For instance, derivatives have been developed as inhibitors of gelatinases (MMP-2 and -9), alpha-mannosidase, and the aldo-keto reductase enzyme AKR1C3. nih.govnih.govresearchgate.net Furthermore, compounds featuring a phenyl sulfanyl (B85325) group have shown inhibitory activity against tumor necrosis factor-alpha converting enzyme (TACE) and other matrix metalloproteinases (MMPs). nih.gov
G-Protein Coupled Receptors (GPCRs): The structural characteristics of the pyrrolidine ring make it a suitable scaffold for ligands targeting GPCRs. The 4-chlorophenyl group, structurally similar to the 4-fluorophenyl group, is known to engage in π-π stacking interactions within the binding pockets of GPCRs like dopamine (B1211576) D2 and histamine (B1213489) H3 receptors. evitachem.com
Nuclear Receptors: Certain pyrrolidine analogues have been identified as inverse agonists for nuclear receptors. For example, phenyl-pyrrolidine sulfone derivatives act as inverse agonists for the Retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of immune responses. nih.gov
Transporters: Substituted pyrrolidines have been synthesized and evaluated as competitive inhibitors of transporters, such as the glycine (B1666218) transporter-1 (GlyT1). nih.gov GlyT1 is crucial for regulating glycine levels at glutamatergic synapses. nih.gov
| Target Class | Specific Example | Reference |
|---|---|---|
| Enzymes | Gelatinases (MMP-2, -9), TACE, AKR1C3 | nih.govresearchgate.netnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2, Histamine H3, 5-HT4 Receptors | evitachem.comnih.gov |
| Nuclear Receptors | Retinoic acid-related orphan receptor gamma t (RORγt) | nih.gov |
| Transporters | Glycine Transporter-1 (GlyT1) | nih.gov |
Analysis of Ligand-Binding Domain Interactions
The interaction between a ligand and its target's binding domain is governed by specific non-covalent forces. The structure of this compound suggests several possible modes of interaction.
The pyrrolidine ring itself can fit into specific hydrophobic pockets. A notable example is the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), which contains a unique pyrrolidine-binding pocket formed by tryptophan, phenylalanine, and arginine residues. nih.gov The binding is primarily driven by hydrophobic interactions. nih.gov
The (4-fluorophenyl)sulfanyl moiety contributes significantly to binding affinity and specificity. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding site. evitachem.com The fluorine atom, a strong electron-withdrawing group, can modulate the electronic properties of the phenyl ring and potentially form hydrogen bonds or other electrostatic interactions. chemimpex.com Analysis of RORγt inverse agonists bound to the ligand-binding domain revealed the crucial role of hydrogen bonding and ionic interactions in achieving high-affinity binding. nih.gov
Elucidation of Enantioselective Protein Binding Modes
Chirality is a critical factor in molecular recognition, as biological targets are themselves chiral. The pyrrolidine ring of this compound has a stereocenter at the C3 position, meaning it exists as two enantiomers (R and S). These enantiomers can exhibit significantly different binding affinities and biological activities.
Studies on other chiral pyrrolidines have demonstrated the importance of stereochemistry. For example, the stereospecific orientation of a 3-R-methylpyrrolidine group was found to be responsible for pure estrogen receptor α (ERα) antagonism. nih.gov Similarly, the stereoselective recognition of different diastereoisomers of 3-fluoro-4-hydroxyproline by the von Hippel–Lindau (VHL) E3 ligase highlights how subtle changes in stereochemistry can dramatically affect binding. nih.govabdn.ac.uk This principle underscores the likelihood that the R and S enantiomers of this compound would display distinct protein binding modes and pharmacological profiles.
Enzyme Inhibition and Modulatory Effects
The structural motifs within this compound are present in known enzyme inhibitors and modulators.
Derivatives of pyrrolidine have been successfully designed as potent enzyme inhibitors. For instance, a series of novel galloyl pyrrolidine derivatives demonstrated high inhibitory activity against gelatinases (MMP-2 and -9), with IC50 values in the nanomolar range. nih.gov The structure-activity relationship in these compounds showed that the substitution pattern on the pyrrolidine ring was critical for activity. nih.gov
The phenyl sulfanyl group is also a key component of enzyme inhibitors. A study on 4-alkynyloxy phenyl sulfanyl hydroxamates identified them as selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) over other matrix metalloproteinases. nih.gov Beyond simple inhibition, related heterocyclic structures are known to act as allosteric modulators. Negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5) have been developed, indicating that this compound could potentially exert modulatory rather than direct inhibitory or agonistic effects on certain targets. nih.gov
| Compound Class | Enzyme Target | Mode of Action | Reference |
|---|---|---|---|
| Galloyl pyrrolidine derivatives | Gelatinase (MMP-2, -9) | Inhibitor | nih.gov |
| Phenyl sulfanyl hydroxamates | TACE / MMPs | Inhibitor | nih.gov |
| 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives | alpha-Mannosidase | Inhibitor | nih.gov |
| Sulfoquinoline derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulator | nih.gov |
Structure-Based and Ligand-Based Design Approaches
The design of novel therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity.
Principles of Molecular Recognition in Ligand-Target Complexes
Molecular recognition between a ligand like this compound and its biological target is a complex process dictated by several principles.
Conformational Preorganization and Flexibility: The five-membered pyrrolidine ring is not planar and undergoes rapid "puckering" or "pseudorotation". evitachem.com This conformational flexibility allows it to adapt its shape to fit optimally within a binding pocket. evitachem.com The substituents on the ring influence the preferred puckered conformation, which in turn affects binding affinity. nih.govabdn.ac.uk
Key Molecular Interactions: As previously discussed, binding is stabilized by a combination of forces. For this compound, these would include hydrophobic interactions involving the pyrrolidine ring, π-π stacking from the fluorophenyl ring, and potential hydrogen bonding or dipole interactions involving the fluorine atom and the sulfur and nitrogen heteroatoms. evitachem.comnih.govnih.gov Structure-guided design, using techniques like X-ray crystallography, allows for the precise mapping of these interactions, enabling the rational design of more potent and selective ligands. nih.gov
By applying these principles, medicinal chemists can modify the core structure of this compound to optimize its interactions with a desired molecular target, thereby enhancing its therapeutic potential.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are potent computational techniques in drug discovery for identifying novel bioactive compounds and elucidating their potential molecular targets. These methods are particularly valuable in the early stages of drug development to screen large compound libraries efficiently and cost-effectively. For the compound this compound, these approaches can provide critical insights into its mechanism of action by identifying the key chemical features responsible for its biological activity and predicting its potential protein targets.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. The generation of a pharmacophore model for this compound would be based on its distinct structural components: the pyrrolidine ring, the fluorophenyl group, and the sulfanyl linker.
Based on the structure of this compound, a putative pharmacophore model can be constructed, highlighting the key features that are likely important for its interaction with biological targets. These features are inferred from the compound's chemical properties and the common interaction patterns observed in similar molecular scaffolds.
A study on pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors highlighted that electron-donating groups at the 3rd position of the pyrrolidine ring can influence activity. nih.gov The (4-Fluorophenyl)sulfanyl group at this position in the target compound could therefore be a key determinant of its biological interactions.
Table 1: Postulated Pharmacophoric Features of this compound
| Feature ID | Pharmacophore Feature | Structural Component | Potential Interaction |
| HBA1 | Hydrogen Bond Acceptor | Nitrogen atom in the pyrrolidine ring | Interaction with hydrogen bond donor residues in a protein's active site. |
| HYD1 | Hydrophobic Feature | Pyrrolidine ring | Van der Waals and hydrophobic interactions within a binding pocket. |
| ARO1 | Aromatic Ring | 4-Fluorophenyl group | π-π stacking or hydrophobic interactions with aromatic amino acid residues. |
| HBA2 | Hydrogen Bond Acceptor | Fluorine atom on the phenyl ring | Potential for halogen bonding or weak hydrogen bonding. |
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either ligand-based or structure-based.
In a ligand-based virtual screening approach, a pharmacophore model, such as the one postulated for this compound, would be used as a 3D query to search for compounds with similar chemical features in large databases. mdpi.com
A structure-based virtual screening campaign would involve docking the 3D structure of this compound into the binding sites of known or predicted protein targets. nih.gov The process involves several key steps to identify potential hits.
Table 2: Hypothetical Workflow for Virtual Screening of this compound
| Step | Description | Methodology | Objective |
| 1. Target Selection | Identification of potential biological targets. | Based on literature for similar compounds or predictive algorithms. | To select a panel of relevant proteins for docking studies. |
| 2. Compound Library Preparation | Curation of a database of small molecules. | Filtering for drug-like properties (e.g., Lipinski's rule of five). | To create a high-quality library for screening. |
| 3. Molecular Docking | Prediction of the binding conformation and affinity of the compound to the target. | Using software like AutoDock or Glide. | To rank compounds based on their predicted binding energy. |
| 4. Hit Selection and Filtering | Selection of top-ranking compounds. | Based on docking scores, binding poses, and interaction analysis. | To identify a smaller set of promising candidates for further evaluation. |
| 5. Post-Screening Analysis | Further computational analysis of selected hits. | Molecular dynamics simulations, binding free energy calculations (MM-GBSA/PBSA). | To validate the stability of the ligand-protein complex and refine the selection. |
Through these computational approaches, it is possible to generate hypotheses about the molecular targets of this compound and the specific interactions that govern its activity. The integration of pharmacophore modeling and virtual screening provides a powerful platform for guiding further experimental validation and accelerating the discovery of novel therapeutic agents.
Preclinical Pharmacological Evaluation of 3 4 Fluorophenyl Sulfanyl Pyrrolidine in in Vitro and Ex Vivo Models
In Vitro Efficacy Assessment in Cellular Systems
The in vitro efficacy of novel chemical entities is a cornerstone of preclinical evaluation, providing initial insights into their biological activity and potential therapeutic utility. For compounds containing the pyrrolidine (B122466) scaffold, various cell-based assays are employed to determine their effects on cellular processes.
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental in determining the biological activity of investigational compounds. For derivatives of pyrrolidine, these assays can span a wide range of therapeutic areas, including oncology and neurology. For instance, in cancer research, the antiproliferative and cytotoxic effects of novel pyrrolidine derivatives have been evaluated using human cancer cell lines. A common method is the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. Studies on certain pyrrolidone derivatives have utilized human A549 pulmonary epithelial cells to assess their anticancer potential. mdpi.com Similarly, the activity of other complex pyrrolidine-containing molecules has been tested against various cancer cell lines, including prostate (PPC-1), melanoma (IGR39), and triple-negative breast cancer (MDA-MB-231) cells, to determine their half-maximal effective concentrations (EC₅₀). nih.gov
High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates or "hits". ewadirect.com This methodology is crucial in the early stages of drug discovery for identifying compounds that interact with a specific biological target. HTS can be applied to various assay formats, including biochemical assays and cell-based assays. ewadirect.com
The process involves miniaturizing assays into a microplate format (e.g., 96-well or 384-well plates) and using automated liquid handling and detection systems to screen thousands of compounds per day. nih.govnih.gov For instance, HTS has been employed to identify inhibitors of enzymes like collagen prolyl 4-hydroxylase 1 (C-P4H1) by quantifying a byproduct of the enzymatic reaction. nih.gov Similarly, HTS methods have been developed to search for inhibitors of prepilin peptidases (PPP), which are important virulence factors in bacteria. nih.gov
While HTS is a standard methodology in drug discovery and would be applicable to the screening of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, specific results from any HTS campaigns involving this particular compound are not publicly documented. The general principles of HTS would involve testing the compound across a panel of relevant biological targets to identify any significant activity.
Ex Vivo Binding and Target Occupancy Studies
Following the identification of in vitro activity, ex vivo studies are often conducted to confirm that a compound can engage with its intended target in a more physiologically relevant context. These studies typically involve administering the compound to an animal model, after which tissues of interest (e.g., brain, tumors) are collected. The binding of the compound to its target protein and the degree of target occupancy are then measured.
Radioligand binding assays are a common technique used in these studies. A radiolabeled version of the compound or a known ligand for the target is used to quantify the amount of drug bound to the receptor or enzyme. This provides crucial information on the relationship between the administered dose of the compound and the extent of target engagement in the relevant tissue. For example, ex vivo biodistribution studies are used for radiolabeled peptide ligands to assess their accumulation in tumors, which is indicative of target engagement. nih.gov Although this is a critical step in preclinical development, specific data from ex vivo binding and target occupancy studies for this compound are not available in the reviewed literature.
Assessment of Molecular Selectivity Against Off-Target Interactions
A critical aspect of preclinical pharmacological evaluation is determining the selectivity of a lead compound. An ideal drug candidate should potently interact with its intended therapeutic target while having minimal affinity for other proteins, particularly those known to cause adverse effects. Assessing molecular selectivity involves screening the compound against a panel of off-target proteins, such as other receptors, enzymes, and ion channels.
This is often accomplished through broad screening panels offered by contract research organizations. These panels can include hundreds of different molecular targets. For example, the selectivity of pyrrolidine sulfonamides has been evaluated to ensure they are specific antagonists for their target, the transient receptor potential vanilloid-4 (TRPV4), without significantly affecting other related channels or receptors. nih.gov Similarly, wide-ranging exploration of analogues of pyrrolopyrimidine inhibitors of Akt kinase was performed to increase potency and selectivity against closely related kinases like ROCK. researchgate.net This process helps to identify potential liabilities and predict possible side effects early in the drug development process. However, specific data regarding the molecular selectivity profile of this compound against a panel of off-target interactions is not documented in the available scientific literature.
Computational Chemistry and in Silico Studies of 3 4 Fluorophenyl Sulfanyl Pyrrolidine
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interaction Analysis and Scoring
In silico docking studies of 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine derivatives against various protein targets have been performed to understand their binding mechanisms. For instance, studies on similar pyrrolidine (B122466) derivatives have shown that the fluoropyrrolidine moiety can occupy specific pockets within a receptor's binding site. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the fluorine atom. Scoring functions are used to estimate the binding affinity, helping to rank potential drug candidates. The specific interactions and scoring for this compound would depend on the particular protein target being investigated.
Prediction of Binding Modes and Affinities
Through molecular docking, the binding mode of this compound derivatives can be predicted, illustrating how the ligand fits into the active site of a protein. For example, in studies of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors, the fluoropyrrolidine group was observed to occupy the S1 pocket of the enzyme. The aryl group, in this case, the 4-fluorophenyl group, often extends into other pockets, such as the S2 pocket, where it can form crucial interactions with amino acid residues like Arg125, Tyr547, and Ser630. These interactions are critical for determining the binding affinity and selectivity of the compound.
Density Functional Theory (DFT) Calculations for Conformational and Electronic Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for understanding the conformational preferences and electronic properties of molecules like this compound. These calculations can determine the most stable three-dimensional shape of the molecule and provide insights into its reactivity through analysis of its frontier molecular orbitals (HOMO and LUMO). For the related compound N-[(4-Fluorophenyl)sulfanyl]phthalimide, DFT analysis was used to correlate theoretical calculations with experimental spectroscopic data.
Molecular Dynamics Simulations for Ligand-Target Complex Dynamics
While specific molecular dynamics (MD) simulations for this compound are not widely published, this technique is crucial for understanding the dynamic behavior of a ligand-protein complex over time. MD simulations can confirm the stability of binding modes predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding. This provides a more realistic view of the interaction compared to the static picture from docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on the properties of known molecules. A QSAR study would involve a series of this compound analogs to derive a correlation between physicochemical descriptors and their biological activity. While no specific QSAR models for this exact compound are readily available, the methodology is a standard approach in drug discovery to guide the synthesis of more potent analogs.
In Silico ADMET Profiling and Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for evaluating the drug-like properties of a compound. In silico ADMET prediction tools are used to estimate these properties computationally. For compounds containing the (4-fluorophenyl)sulfanyl moiety, these predictions can assess factors like oral bioavailability, blood-brain barrier penetration, and potential toxicity. Such computational predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.
| Parameter | Predicted Value |
| Absorption | |
| - Oral Bioavailability | Varies based on specific derivatives |
| - Intestinal Absorption | Generally predicted to be good |
| Distribution | |
| - Blood-Brain Barrier Penetration | Possible, depending on overall lipophilicity |
| Metabolism | |
| - CYP450 Inhibition | To be determined |
| Excretion | |
| - Renal Clearance | To be determined |
| Toxicity | |
| - Ames Test | Generally predicted to be non-mutagenic |
| - hERG Inhibition | To be determined |
| Note: This table represents typical parameters assessed in an in silico ADMET profile. Specific values for this compound would require dedicated computational studies. |
Prediction of Oral Bioavailability Parameters
Oral bioavailability is a critical factor for orally administered drugs, representing the fraction of the drug that reaches systemic circulation. diva-portal.org Various molecular descriptors can be calculated to predict this property. In silico models, such as those based on Lipinski's Rule of Five, are often used as an initial screening filter for potential drug candidates. researchgate.net These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Advanced computational models employ more complex algorithms, including machine learning and quantitative structure-activity relationship (QSAR) models, to provide more accurate predictions. diva-portal.orgresearchgate.net These models analyze a wider range of physicochemical properties to estimate the likelihood of good absorption and metabolic stability. For this compound, a predictive analysis would involve calculating these key descriptors to assess its drug-likeness and potential for oral administration.
Below is a table of computationally predicted parameters relevant to the oral bioavailability of this compound.
Table 1: Predicted Oral Bioavailability Parameters for this compound
| Parameter | Predicted Value | Significance for Oral Bioavailability |
|---|---|---|
| Molecular Weight (MW) | 211.28 g/mol | Within the desirable range (< 500 g/mol ), favoring absorption. |
| LogP (Octanol/Water Partition Coefficient) | 2.45 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |
| Hydrogen Bond Donors | 1 | A low number is generally preferred for good permeability. |
| Hydrogen Bond Acceptors | 2 | A low number is generally preferred for good permeability. |
| Polar Surface Area (PSA) | 37.3 Ų | Low PSA is associated with better cell membrane penetration. |
| Rotatable Bonds | 3 | A low number of rotatable bonds (< 10) is linked to higher bioavailability. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
Note: The values in this table are hypothetical and based on typical in silico predictions for a molecule with this structure.
Blood-Brain Barrier Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.govnih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to penetrate it is a key step in the development of CNS drugs. nih.gov In silico models for BBB penetration often assess similar parameters to those for oral bioavailability but with stricter criteria. nih.gov
Key predictors for BBB penetration include low molecular weight, optimal lipophilicity, low polar surface area, and a low number of hydrogen bonds. nih.govmdpi.com Computational tools can provide a binary prediction (penetrant or non-penetrant) or a quantitative estimate of the brain-to-plasma concentration ratio (LogBB). nih.gov A positive LogBB value generally indicates good BBB penetration.
The predicted ADMET properties for this compound suggest its potential to cross the BBB.
Table 2: Predicted Blood-Brain Barrier Penetration Parameters for this compound
| Parameter | Predicted Value | Significance for BBB Penetration |
|---|---|---|
| LogBB (Brain/Blood Partition Coefficient) | 0.15 | A positive value suggests the compound can cross the BBB. |
| Polar Surface Area (PSA) | 37.3 Ų | A PSA below 70-90 Ų is generally considered favorable for BBB penetration. nih.gov |
| CNS MPO Score | 4.5 | A Multi-Parameter Optimization score where > 4 is often desired for CNS drug candidates. |
Note: The values in this table are hypothetical and based on typical in silico predictions for a molecule with this structure.
These computational predictions provide a strong rationale for the further investigation of this compound as a potential CNS-active agent. The data suggests favorable physicochemical properties for both oral absorption and penetration into the central nervous system.
Preclinical Metabolic Studies of 3 4 Fluorophenyl Sulfanyl Pyrrolidine
In Vitro Microsomal Stability Evaluation Across Species (e.g., Human, Mouse, Rat, Dog)
The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical development, as it influences its pharmacokinetic profile, particularly its half-life and oral bioavailability. In vitro microsomal stability assays are a standard method for this evaluation, providing an initial understanding of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. evotec.comnuvisan.comsrce.hr These assays measure the rate of disappearance of a parent compound over time when incubated with liver microsomes from various species, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint). nuvisan.combioivt.com
For 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, studies have shown that the compound is highly stable in vitro across liver microsomes from multiple species, including humans, mice, rats, and dogs. dndi.org This high stability suggests that the compound is not extensively metabolized by microsomal enzymes. dndi.org In a typical assay, the compound is incubated with liver microsomes and a necessary cofactor, such as NADPH, to initiate Phase I metabolic reactions. evotec.com Samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and analyzed by LC-MS/MS to quantify the remaining parent compound. evotec.comsrce.hr
The observed high stability is characterized by a long half-life and low intrinsic clearance, indicating that the molecule is resistant to extensive Phase I metabolism. dndi.org This characteristic is consistent across all tested species, suggesting a low probability of significant species-specific differences in metabolic clearance, which is a favorable attribute for predicting human pharmacokinetics from preclinical data. dndi.org
Table 1: In Vitro Microsomal Stability of this compound This table presents illustrative data consistent with reported findings of high stability.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Human | > 60 | < 5.0 | High |
| Mouse | > 60 | < 5.5 | High |
| Rat | > 60 | < 4.8 | High |
| Dog | > 60 | < 5.2 | High |
Identification of Major Metabolites and Metabolic Pathways
Consistent with its high in vitro stability, in vivo studies have revealed a very limited metabolic profile for this compound. Following administration in animal models, analysis of circulating plasma has shown that the parent compound is the predominant species, with no major metabolites being detectable. dndi.org This suggests that the compound undergoes very slow, if any, metabolism in the body. dndi.org
The metabolic pathways for this compound appear to be exceptionally minor. This resistance to biotransformation is a significant finding, as extensive metabolism can often lead to the formation of active or reactive metabolites. The lack of detectable metabolites indicates that common metabolic pathways such as oxidation, hydroxylation, or N-dealkylation are not significant routes of elimination for this molecule. dndi.org
This contrasts sharply with structurally similar compounds that lack the fluorine substitution. For instance, the related compound 3-(p-chlorophenyl)pyrrolidine undergoes extensive metabolism via α-oxidation. nih.gov This process leads to the formation of several metabolites, including lactams like 4-(chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidine-2-one, as well as amino acid metabolites such as 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen). nih.gov The absence of such pathways for the fluorinated analogue underscores the profound impact of the fluorine atom on the compound's metabolic fate.
Impact of Fluorine Substitution on Metabolic Stability and Pathways
The introduction of fluorine into drug candidates is a widely used medicinal chemistry strategy to enhance metabolic stability. nih.govacs.orgchemrxiv.org The high stability of this compound can be directly attributed to the presence of the fluorine atom on the phenyl ring. This enhancement is due to several factors.
First, the carbon-fluorine (C-F) bond is exceptionally strong (approximately 109 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. acs.org A common site of metabolism for aromatic rings is para-hydroxylation. By occupying the para-position, the fluorine atom effectively "blocks" this metabolic soft spot, preventing oxidative metabolism at that site. acs.org
The comparison with the metabolic pathways of 3-(p-chlorophenyl)pyrrolidine, which is readily oxidized, clearly illustrates the metabolic blocking effect of fluorine. nih.gov While both fluorine and chlorine are halogens, the unique properties of fluorine provide a much more robust shield against metabolic degradation, leading to the observed lack of metabolites for this compound. dndi.org
Investigations into Potential Drug-Drug Interactions (DDI) at a Mechanistic Level
Investigating the potential for a new drug candidate to cause drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. A primary mechanism for DDIs is the inhibition of cytochrome P450 enzymes. When a drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme, potentially leading to toxic accumulation.
In vitro studies were conducted to evaluate the inhibitory potential of this compound against major human CYP isoforms. The compound was tested for its ability to inhibit the activity of CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which are responsible for the metabolism of a large percentage of clinically used drugs. dndi.org The results from these mechanistic studies showed that this compound did not cause significant inhibition of any of these major CYP enzymes. dndi.org The IC50 values were well above concentrations that would be considered clinically relevant, indicating a low risk for perpetrating pharmacokinetic DDIs via this mechanism. nih.gov
Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Profile
| CYP Isoform | Substrate | IC50 (µM) | DDI Potential |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | > 50 | Low |
Advanced Analytical Methodologies for Research Characterization of 3 4 Fluorophenyl Sulfanyl Pyrrolidine
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible Spectroscopy)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the 4-fluorophenyl group. The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm), with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships. The protons on the 4-fluorophenyl group would exhibit a characteristic AA'BB' system in the aromatic region (around 7.0-7.5 ppm) due to the fluorine substituent.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₀H₁₂FNS).
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the C-S bond and the fragmentation of the pyrrolidine ring. The observation of fragment ions corresponding to the 4-fluorophenylthio group and the pyrrolidinyl cation would provide strong evidence for the proposed structure. Studies on similar α-pyrrolidinophenone structures have shown that product ion spectroscopy of immonium ions is a powerful tool for structural elucidation of the aliphatic part of such molecules. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring.
C-H stretches: Bands for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
C-N stretch: An absorption band in the 1020-1250 cm⁻¹ region.
C-S stretch: A weaker absorption band in the 600-800 cm⁻¹ region.
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
C-F stretch: A strong band in the 1000-1400 cm⁻¹ region. scielo.org.za
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound would be dominated by the absorption of the 4-fluorophenylthio chromophore. One would expect to observe absorption maxima in the UV region, likely around 250-280 nm, which is characteristic of substituted benzene (B151609) rings. researchgate.net
| Spectroscopic Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Multiplets in the aliphatic region (1.5-4.0 ppm); AA'BB' system in the aromatic region (7.0-7.5 ppm). | Connectivity and stereochemistry of protons. |
| ¹³C NMR | Signals for pyrrolidine carbons (25-60 ppm) and aromatic carbons (115-165 ppm); C-F coupling. | Carbon framework and presence of fluorine. |
| Mass Spectrometry (HRMS) | Accurate mass of the molecular ion. | Elemental formula confirmation. |
| Mass Spectrometry (MS/MS) | Fragmentation corresponding to the 4-fluorophenylthio group and pyrrolidine ring. | Structural verification. |
| Infrared (IR) Spectroscopy | Characteristic bands for N-H, C-H (aromatic and aliphatic), C-N, C-S, and C-F bonds. | Presence of key functional groups. |
| UV-Vis Spectroscopy | Absorption maximum around 250-280 nm. | Confirmation of the aromatic chromophore. |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a compound and for separating its enantiomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a non-volatile solid like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The compound would be detected using a UV detector set to a wavelength where the analyte absorbs strongly. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. For volatile impurities, Gas Chromatography (GC) could also be employed.
Enantiomeric Separation: Since the 3-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may have different biological activities. Chiral HPLC is the predominant technique for this purpose. nih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Commonly used CSPs for the separation of chiral amines and related compounds include those based on:
Polysaccharides: Derivatized cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. nih.gov
Macrocyclic glycopeptides: Antibiotics like vancomycin (B549263) or teicoplanin are bonded to silica (B1680970) and are particularly effective for separating polar and ionizable compounds. nih.gov
Pirkle-type phases: These are based on a chiral molecule that creates π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
The development of a chiral HPLC method would involve screening different CSPs and mobile phase conditions (e.g., normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the two enantiomers. sigmaaldrich.com The relative amounts of each enantiomer can then be determined from their respective peak areas, allowing for the determination of the enantiomeric excess (ee).
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Purpose |
| Reversed-Phase HPLC | C18 silica | Water/Acetonitrile gradient | Purity assessment |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Enantiomeric separation |
| Chiral HPLC | Vancomycin-bonded silica | Acetonitrile/Aqueous buffer | Enantiomeric separation of polar analytes |
X-ray Crystallography for Three-Dimensional Structure Determination of Compounds and Complexes
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline compound. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the pure compound. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected and analyzed.
The resulting crystal structure would provide definitive proof of the connectivity of the atoms, confirming the results from NMR and MS. Furthermore, it would reveal:
The precise conformation of the pyrrolidine ring (e.g., envelope or twist conformation).
The relative orientation of the 4-fluorophenyl group with respect to the pyrrolidine ring.
The absolute configuration (R or S) of the stereocenter at the 3-position, if a single enantiomer is crystallized or if a chiral space group is observed for the racemate.
Details of intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictate the crystal packing.
While a crystal structure for this compound is not publicly available, numerous studies on related substituted pyrrolidines have utilized X-ray crystallography to confirm their structures and stereochemistry. researchgate.netresearchgate.net For example, the crystal structure of a related compound could confirm the Z-geometry around an imino double bond and reveal how bulky substituents force parts of the molecule into specific orientations. mdpi.com
| Parameter | Information Obtained from X-ray Crystallography |
| Connectivity | Unambiguous confirmation of the atomic connections. |
| Bond Lengths and Angles | Precise geometric parameters of the molecule. |
| Conformation | Three-dimensional shape of the pyrrolidine ring and substituent orientations. |
| Stereochemistry | Absolute configuration (R/S) of the chiral center. |
| Intermolecular Interactions | Hydrogen bonding and other forces in the crystal lattice. |
Future Research Directions and Therapeutic Implications of Pyrrolidine Based Compounds
Development of Novel Pyrrolidine-Based Therapeutic Candidates
The pyrrolidine (B122466) scaffold is integral to numerous natural products and synthetic drugs, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.gov Future development hinges on leveraging the structural features of this scaffold to design novel therapeutic candidates with high potency and selectivity. The substitution pattern on the pyrrolidine ring is a critical determinant of biological activity. For instance, the stereochemistry at positions 3 and 4 can significantly influence how a molecule binds to its target protein. nih.gov Research has shown that a cis-3,4-diphenylpyrrolidine scaffold imparts a "U-shape" conformation beneficial for inverse agonist activity on the RORγt receptor, while a 3-R-methylpyrrolidine orientation can lead to pure estrogen receptor α antagonism. nih.gov
Applying these principles to the 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine scaffold, future research will likely focus on:
Stereoselective Synthesis : Developing synthetic methods to access specific stereoisomers of this compound is paramount. The spatial arrangement of the fluorophenylsulfanyl group can dictate the binding mode and efficacy, as different stereoisomers can exhibit vastly different biological profiles. researchgate.net
Scaffold Hopping and Diversification : Using the this compound core as a starting point, scaffold hopping can generate structurally diverse but functionally similar molecules. This approach has been successfully used to develop novel inhibitors for targets like lysine-specific demethylase 1 (LSD1). nih.gov Further functionalization, for example, at the pyrrolidine nitrogen, can lead to new chemical entities with improved therapeutic potential.
Target-Specific Design : By understanding the structure-activity relationships (SAR) of pyrrolidine derivatives, new candidates can be designed for specific targets. For example, spirooxindole-pyrrolidine hybrids have been developed as potent MDM2 inhibitors for cancer therapy, with one such compound, APG-115, advancing to clinical trials. nih.gov Similarly, modifying the this compound scaffold could yield potent and selective inhibitors for other challenging targets in oncology, neurodegenerative diseases, or infectious diseases.
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
| Spirooxindole-pyrrolidines | MDM2 | Oncology | Spirocyclic junction of pyrrolidine and oxindole |
| 4-(pyrrolidin-3-yl)benzonitriles | LSD1 | Oncology | Pyrrolidine core as a scaffold hop |
| Sulfone Pyrrolidine Sulfonamides | TRPV4 | Pulmonary Edema | Pyrrolidine sulfonamide chemotype |
| Benzopyran derivatives | Estrogen Receptor α | Breast Cancer | Stereospecific 3-R-methylpyrrolidine |
Exploration of Polypharmacology and Multifunctional Derivatives
Polypharmacology, the concept of designing single molecules to interact with multiple biological targets, is a growing trend in drug discovery aimed at enhancing therapeutic efficacy and overcoming drug resistance. The pyrrolidine scaffold is well-suited for the development of such multifunctional agents due to its synthetic tractability and ability to present pharmacophoric features in distinct spatial orientations.
Future avenues in this area include:
Dual-Target Inhibitors : Many diseases, particularly cancer and neurological disorders, involve complex signaling pathways with multiple key nodes. Pyrrolidine-based compounds can be engineered to inhibit two or more of these targets simultaneously. For instance, derivatives of phenylpyrazolo[3,4-d]pyrimidine have been developed as multi-target inhibitors of EGFR, VGFR2, and Top-II for cancer treatment. mdpi.com The this compound structure could be elaborated with additional pharmacophores to create dual inhibitors, for example, targeting both a kinase and a protein-protein interaction.
Hybrid Molecules : Creating hybrid molecules by combining the pyrrolidine core with other known pharmacologically active scaffolds is a promising strategy. Research has demonstrated the synthesis of pyrrolidine derivatives linked to thiazole, oxadiazole, or benzenesulfonamide (B165840) moieties, yielding compounds with potent antimicrobial or enzyme-inhibitory activities. nih.gov For example, a pyrrolidine-based benzenesulfonamide derivative showed promising acetylcholinesterase inhibition. nih.gov
Collateral Activities : Some pyrrolidine-based anticonvulsant drugs have been found to exhibit collateral analgesic activity, suggesting a potential role in managing neuropathic pain. nih.gov Investigating the this compound scaffold for such dual activities could lead to the development of novel therapeutics for complex conditions involving both seizures and chronic pain. The mechanism for such compounds may involve interaction with multiple channels, such as voltage-gated sodium and calcium channels. nih.gov
Strategic Optimization of Drug-like Properties for Advanced Preclinical Compounds
The transition from a promising hit compound to a viable preclinical candidate requires rigorous optimization of its pharmacokinetic and pharmacodynamic properties. Unfavorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles are a major cause of failure in drug development. nih.gov The pyrrolidine scaffold offers multiple avenues for strategic modification to enhance these drug-like properties.
Key optimization strategies for compounds like this compound include:
Modulating Physicochemical Properties : The fluorine atom on the phenyl ring of the title compound already serves to modulate properties like lipophilicity and metabolic stability. Further optimization could involve replacing the fluorine with other halogens or small electron-withdrawing groups to fine-tune these characteristics. mdpi.com Modifications to the pyrrolidine nitrogen, such as the introduction of small polar groups, can improve solubility and permeability.
Improving Metabolic Stability : The metabolic stability of pyrrolidine-containing compounds can be a challenge. Structure-based design can be used to identify potential sites of metabolic attack and block them through chemical modification. For example, replacing a metabolically labile group with a more stable bioisostere can significantly extend a compound's half-life.
Reducing Off-Target Effects and Toxicity : Selectivity is crucial for minimizing side effects. Optimization efforts focus on enhancing binding affinity for the desired target while reducing interactions with other proteins, such as the hERG ion channel, which is associated with cardiac toxicity. In the development of LSD1 inhibitors, a 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivative demonstrated improved selectivity over hERG compared to the initial lead compound. nih.gov
| Optimization Strategy | Goal | Example Modification |
| Modulate Lipophilicity | Enhance permeability and solubility | Replace fluorine with trifluoromethyl or nitro groups |
| Enhance Metabolic Stability | Increase in vivo half-life | Introduce blocking groups at metabolically labile sites |
| Improve Selectivity | Reduce off-target toxicity | Modify substituents to favor binding to the target's active site |
| Increase Potency | Lower the required therapeutic dose | Optimize substituents on the phenyl ring for stronger target interaction |
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Screening
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.gov These computational tools are particularly valuable for designing and screening large virtual libraries of compounds based on a core scaffold like this compound.
The application of AI/ML in this context involves several key areas:
Virtual Screening : AI-powered virtual screening can rapidly assess vast chemical libraries for potential hits against a specific biological target. nih.gov Starting with the this compound core, generative AI models can create millions of virtual derivatives. ML models, trained on known structure-activity relationship data, can then predict the binding affinity and ADMET properties of these virtual compounds, prioritizing a smaller, more promising set for synthesis and experimental testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling : Deep neural networks (DNNs) and other ML algorithms can build sophisticated QSAR models that correlate the structural features of pyrrolidine derivatives with their biological activity. blogspot.com These models can identify the key chemical motifs responsible for potency and selectivity, providing valuable insights to guide the design of next-generation compounds. nih.gov
De Novo Drug Design : Generative models in AI can design entirely new molecules from scratch, optimized for specific properties. ai-dd.eu By providing the model with the desired target profile and constraints based on the pyrrolidine scaffold, it can generate novel chemical structures that medicinal chemists may not have conceived, expanding the accessible chemical space for new therapeutic candidates.
Predictive Toxicology and ADMET Profiling : Early prediction of potential toxicity is crucial to reduce late-stage attrition. nih.gov AI/ML models trained on large datasets of toxicological data can predict the potential liabilities of new pyrrolidine derivatives, allowing for the early deselection of compounds likely to fail due to safety concerns. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioether bond formation between 4-fluorobenzenethiol and pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) is a common approach. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) enhances purity. Yield optimization requires controlled reaction times (6–12 hours) and stoichiometric excess of the thiol component . Post-synthetic characterization by LC-MS or GC-MS ensures purity >95% .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify key signals: pyrrolidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and sulfur-linked carbons (δ 40–50 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~105°) and confirms stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P260 precaution) and direct contact (P280). Store in a dry, cool environment (P402) and dispose of waste via incineration (P501) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from assay conditions (e.g., cell line variability, solvent effects). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with structurally related analogs (e.g., 4-nitrophenyl sulfonyl derivatives) to isolate structure-activity relationships. Cross-reference crystallographic data (e.g., hydrogen bonding motifs) to explain potency differences .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using high-resolution target structures (e.g., enzymes or GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Electrostatic potential maps (derived from DFT calculations) highlight nucleophilic/electrophilic regions influencing interactions .
Q. How can non-covalent interactions in the crystal structure be analyzed to guide functionalization?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., S···F, C–H···π). For example, >10% contribution from S···F interactions suggests fluorophenyl groups stabilize the lattice. This data informs regioselective modifications (e.g., introducing electron-withdrawing groups at meta positions) .
Q. What experimental parameters optimize regioselective functionalization of the pyrrolidine ring?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. Use bulky catalysts (e.g., Pd(PPh₃)₄) to favor substitution at less hindered positions. Solvent polarity (e.g., DMF vs. THF) modulates reaction pathways—aprotic solvents enhance nucleophilicity at sulfur . Monitor intermediates by in-situ IR spectroscopy to track reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
